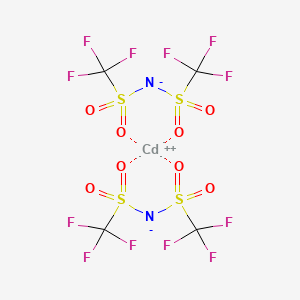
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) is a chemical compound that combines the bis(trifluoromethylsulfonyl)azanide anion with cadmium in a +2 oxidation state. This compound is known for its high thermal stability, chemical stability, and electrochemical stability. It is typically used in various industrial and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of bis(trifluoromethylsulfonyl)azanide;cadmium(2+) typically involves the reaction of bis(trifluoromethylsulfonyl)azanide with a cadmium salt. One common method is to react lithium bis(trifluoromethylsulfonyl)azanide with cadmium chloride in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of bis(trifluoromethylsulfonyl)azanide;cadmium(2+) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The compound is typically produced in a dry, controlled environment to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxides and other by-products.
Reduction: It can also undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The compound can participate in substitution reactions where the bis(trifluoromethylsulfonyl)azanide anion is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce cadmium oxides, while substitution reactions can yield a variety of cadmium complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in catalytic processes and as an intermediate in the preparation of other cadmium compounds.
Biology: The compound is studied for its potential biological effects, including its interactions with biological molecules and its potential use in biomedical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use in medical treatments.
Mecanismo De Acción
The mechanism by which bis(trifluoromethylsulfonyl)azanide;cadmium(2+) exerts its effects involves its interaction with various molecular targets. The cadmium ion can coordinate with different ligands, affecting the structure and reactivity of the compound. The bis(trifluoromethylsulfonyl)azanide anion contributes to the compound’s stability and reactivity, enabling it to participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in catalytic processes or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)imide: Similar in structure but with zinc instead of cadmium, this compound is used in similar applications but has different reactivity and stability profiles.
Lithium bis(trifluoromethylsulfonyl)imide: Used primarily in electrochemical applications, this compound has a different cation but shares the bis(trifluoromethylsulfonyl)azanide anion.
Bistriflimide: Known for its use in ionic liquids and as a non-coordinating anion, this compound has similar properties but different applications
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) is unique due to the presence of cadmium, which imparts specific reactivity and stability characteristics. Its combination of high thermal and chemical stability, along with its ability to participate in various chemical reactions, makes it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C4CdF12N2O8S4 |
|---|---|
Peso molecular |
672.7 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;cadmium(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Cd/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clave InChI |
ATBBZJWWYAGYMA-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
phosphinyl]acetate]](/img/structure/B14795661.png)

![(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14795668.png)


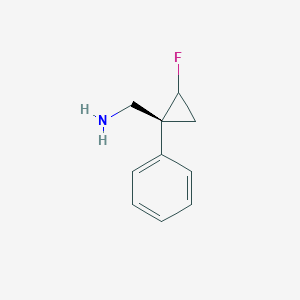
![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)
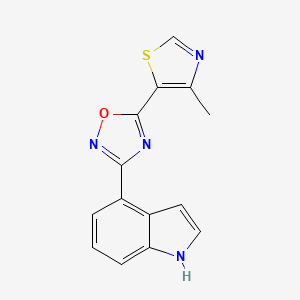
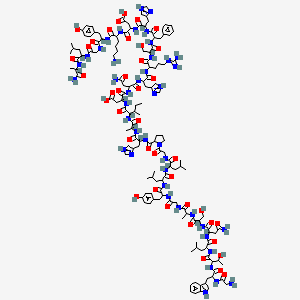
![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
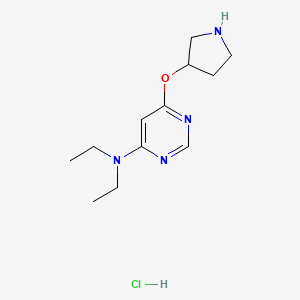
![(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14795738.png)
